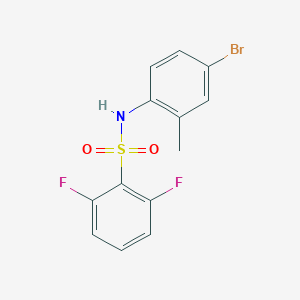

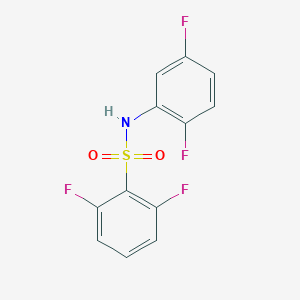

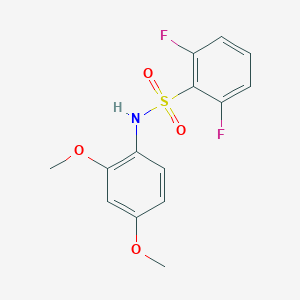

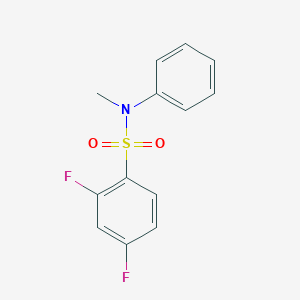

N-(2,4-dimethoxyphenyl)-2,6-difluorobenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2,4-dimethoxyphenyl)-2,6-difluorobenzenesulfonamide, also known as DAS-181, is a novel antiviral drug that has shown promising results in scientific research. It is a small molecule inhibitor that targets the sialic acid receptors on the surface of human cells, which are used by many viruses to enter and infect the host.

Mecanismo De Acción

The mechanism of action of N-(2,4-dimethoxyphenyl)-2,6-difluorobenzenesulfonamide involves the cleavage of sialic acid receptors on the surface of human cells, which prevents the attachment and entry of viruses that use these receptors as their primary attachment factor. This compound is a prodrug that is activated by a bacterial enzyme called sialidase, which cleaves the sialic acid moiety from this compound and generates the active form of the drug. This mechanism is unique compared to other antiviral drugs that target viral proteins or enzymes.

Biochemical and Physiological Effects

This compound has been shown to have minimal toxicity and side effects in preclinical studies. It is rapidly absorbed and distributed in the body, with a half-life of approximately 3 hours in rats. This compound does not accumulate in the body and is eliminated primarily through renal excretion. In addition, this compound does not affect the normal functions of sialic acid receptors, which are essential for many physiological processes, such as cell adhesion, migration, and signaling.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(2,4-dimethoxyphenyl)-2,6-difluorobenzenesulfonamide has several advantages for lab experiments, such as its broad-spectrum activity, low toxicity, and unique mechanism of action. It can be used in various assays, such as plaque reduction assay, virus yield reduction assay, and neuraminidase inhibition assay, to evaluate its antiviral potency and efficacy. However, this compound has some limitations, such as its dependence on the bacterial sialidase for activation, which may affect its activity in different cell types and species. Moreover, this compound may interact with other sialic acid-binding proteins and affect their functions, which need to be further investigated.

Direcciones Futuras

There are several future directions for the development and application of N-(2,4-dimethoxyphenyl)-2,6-difluorobenzenesulfonamide. First, clinical trials are needed to evaluate the safety and efficacy of this compound in humans, especially for the treatment and prevention of influenza and other respiratory viral infections. Second, the optimization of the synthesis method and formulation of this compound may improve its pharmacokinetic properties and bioavailability. Third, the identification of new bacterial sialidases or the engineering of existing ones may expand the range of this compound activation and enhance its potency and selectivity. Fourth, the combination of this compound with other antiviral drugs or immunomodulators may provide synergistic effects and improve the outcome of viral infections. Fifth, the investigation of the long-term effects of this compound on the immune system and host-pathogen interactions may provide insights into its potential applications in chronic viral infections and autoimmune diseases.

Conclusion

In conclusion, this compound, or this compound, is a promising antiviral drug that targets the sialic acid receptors on the surface of human cells and inhibits viral attachment and entry. This compound has shown potent and broad-spectrum activity against various respiratory viruses, with minimal toxicity and side effects. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. This compound represents a novel and innovative approach to antiviral therapy, and further research is needed to fully explore its potential.

Métodos De Síntesis

The synthesis of N-(2,4-dimethoxyphenyl)-2,6-difluorobenzenesulfonamide involves several steps, including the reaction of 2,4-dimethoxyaniline with 2,6-difluorobenzenesulfonyl chloride, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification by column chromatography and recrystallization. The purity and identity of this compound are confirmed by various analytical techniques, such as NMR spectroscopy, mass spectrometry, and elemental analysis.

Aplicaciones Científicas De Investigación

N-(2,4-dimethoxyphenyl)-2,6-difluorobenzenesulfonamide has been extensively studied for its antiviral activity against a wide range of viruses, including influenza, parainfluenza, respiratory syncytial virus, and human metapneumovirus. In preclinical studies, this compound has shown potent inhibition of viral replication and spread, both in vitro and in vivo. Moreover, this compound has demonstrated broad-spectrum activity against different strains and subtypes of influenza virus, including those that are resistant to current antiviral drugs.

Propiedades

Fórmula molecular |

C14H13F2NO4S |

|---|---|

Peso molecular |

329.32 g/mol |

Nombre IUPAC |

N-(2,4-dimethoxyphenyl)-2,6-difluorobenzenesulfonamide |

InChI |

InChI=1S/C14H13F2NO4S/c1-20-9-6-7-12(13(8-9)21-2)17-22(18,19)14-10(15)4-3-5-11(14)16/h3-8,17H,1-2H3 |

Clave InChI |

XNJIUCOBGBLBBU-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C(C=C1)NS(=O)(=O)C2=C(C=CC=C2F)F)OC |

SMILES canónico |

COC1=CC(=C(C=C1)NS(=O)(=O)C2=C(C=CC=C2F)F)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-iodo-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263525.png)

![2-(4-methoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B263530.png)

![2-phenoxy-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B263538.png)

![N-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B263539.png)